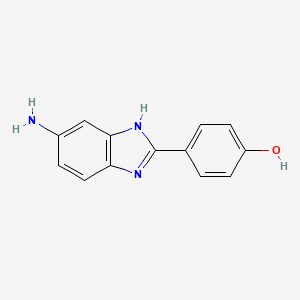

4-(5-Amino-1H-benzoimidazol-2-yl)-phenol

Description

The compound 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol is a member of the benzimidazole (B57391) family, characterized by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. Its structure is further distinguished by a 4-hydroxyphenyl group at the 2-position and an amino group at the 5-position of the benzimidazole core. This specific arrangement of functional groups—a phenol (B47542), an amine, and the benzimidazole N-H group—makes it a molecule of significant interest, particularly as a monomer for the synthesis of high-performance polymers and as a scaffold in medicinal chemistry.

Heterocyclic compounds are fundamental to the life sciences, playing crucial roles in biological processes and technological innovation. bldpharm.com Within this class, the benzimidazole scaffold is often described as a "privileged" structure. bldpharm.com This designation arises from its frequent appearance in a multitude of pharmacologically active compounds. bldpharm.comijper.org The benzimidazole nucleus is a bicyclic system formed by the fusion of benzene and imidazole, which imparts both acidic and basic properties to the molecule. bldpharm.com

This unique chemical nature has enabled the development of benzimidazole derivatives with a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. researchgate.netijrpc.com The structural versatility of the benzimidazole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties for specific applications. tandfonline.com This adaptability has made it an indispensable tool for medicinal chemists in the design of novel therapeutic agents. nih.gov

The chemical entity this compound is a specific derivative that combines the robust benzimidazole core with reactive functional groups. Structurally, it is built upon the well-characterized 2-(4-hydroxyphenyl)benzimidazole, with the addition of an amino group on the benzene portion of the benzimidazole scaffold. nih.gov This amino group significantly influences the electronic properties and reactivity of the molecule, particularly its basicity and potential for further chemical modification.

The synthesis of this compound typically follows established methods for benzimidazole formation, primarily the condensation reaction of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. wikipedia.org In this case, the reaction would involve the high-temperature condensation of 1,2,4-triaminobenzene with 4-hydroxybenzoic acid or its esters. nih.gov This method is a cornerstone in the synthesis of monomers for polybenzimidazoles (PBIs). nih.gov The presence of the hydroxyl and amino groups makes this compound an A-B type monomer, capable of undergoing self-polymerization or co-polymerization to form high-performance polymers.

Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁N₃O |

| Molecular Weight | 225.25 g/mol |

| CAS Number | Not available in searched public databases |

| Melting Point | Not available in searched public databases |

| Boiling Point | Not available in searched public databases |

The unique combination of the benzimidazole scaffold with phenol and amino functionalities opens several promising avenues for scientific investigation, primarily in materials science and medicinal chemistry.

In materials science, a major research trajectory is the use of this compound as a monomer for the synthesis of polybenzimidazoles (PBIs). PBIs are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. nih.govdtu.dk The amino and hydroxyl groups on the monomer allow for the formation of strong intermolecular hydrogen bonds within the resulting polymer matrix, contributing to these desirable properties. nih.gov These polymers are utilized in demanding applications such as fire-retardant textiles for firefighters' gear, membranes for high-temperature fuel cells, and components in the aerospace industry. wikipedia.orgnih.gov Research is ongoing to create novel PBI copolymers by incorporating flexible linkages or different aromatic units to fine-tune properties like solubility and proton conductivity for advanced fuel cell membranes. nih.gov

In medicinal chemistry, derivatives of benzimidazole-phenol are being explored for various therapeutic applications. The core structure serves as a versatile template for developing enzyme inhibitors. For instance, related structures have been investigated as inhibitors of fibroblast growth factor receptor 1 (FGFR1), a target in anticancer therapy. The general scaffold of 2-arylbenzimidazoles is a common feature in many compounds targeting viral enzymes, such as the hepatitis C virus (HCV) NS5B polymerase. ijrpc.com The ability of the phenol and benzimidazole nitrogen atoms to participate in hydrogen bonding makes them effective pharmacophores for interacting with biological targets.

Structure

2D Structure

Properties

CAS No. |

435341-99-4 |

|---|---|

Molecular Formula |

C13H12ClN3O |

Molecular Weight |

261.70 g/mol |

IUPAC Name |

4-(6-amino-1H-benzimidazol-2-yl)phenol;hydrochloride |

InChI |

InChI=1S/C13H11N3O.ClH/c14-9-3-6-11-12(7-9)16-13(15-11)8-1-4-10(17)5-2-8;/h1-7,17H,14H2,(H,15,16);1H |

InChI Key |

ROSIZAQIQNULMO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)O |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 5 Amino 1h Benzoimidazol 2 Yl Phenol and Its Functionalized Analogs

Conventional and Advanced Synthetic Pathways

The synthesis of the 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol scaffold relies on established principles of heterocyclic chemistry, which have been refined over time with advanced techniques to enhance efficiency and yield.

Condensation Reactions for Benzimidazole (B57391) Ring Formation

The cornerstone of synthesizing the benzimidazole core is the condensation reaction between an ortho-diaminobenzene derivative and a carboxylic acid or its equivalent. For this compound, this typically involves the reaction of 1,2,4-triaminobenzene with 4-hydroxybenzoic acid .

The reaction is generally facilitated by a dehydrating agent or is carried out under high temperatures to drive the cyclization. A common method involves heating the reactants in a high-boiling-point solvent or using a strong acid like polyphosphoric acid (PPA) or hydrochloric acid. ijrpc.com The mechanism proceeds via the initial formation of an amide intermediate, followed by an intramolecular cyclodehydration to yield the benzimidazole ring. Various catalysts, including boric acid and nanoparticle-based catalysts, have been employed to facilitate this transformation under milder conditions. tandfonline.com The general scheme for this condensation is a fundamental process in the synthesis of numerous benzimidazole-based structures. nih.gov

Functionalization Strategies on the Phenol (B47542) and Benzimidazole Moieties

Once the core benzimidazole-phenol structure is formed, further functionalization can be achieved on both the phenol and benzimidazole rings to create a library of analogs.

Phenol Moiety: The hydroxyl group of the phenol can undergo O-alkylation or O-acylation reactions to introduce various substituents. These reactions typically involve treating the phenol with an alkyl halide or an acyl chloride in the presence of a base.

Benzimidazole Moiety: The secondary amine (-NH-) within the imidazole (B134444) ring can be N-acylated or N-alkylated. For instance, reaction with substituted aryl or alkyl acid chlorides can introduce carbonyl groups at the N-1 position of the benzimidazole ring. nih.gov Additionally, the amino group at the 5-position provides a versatile handle for a wide range of transformations, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups. A series of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-one derivatives has been synthesized, highlighting the modification possibilities stemming from the amino group. nih.gov

These functionalization strategies are crucial for developing derivatives with tailored properties. nih.govmdpi.com

Microwave-Assisted Synthesis Protocols

To address the often harsh conditions and long reaction times of conventional methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by providing efficient and uniform heating. nih.govnih.gov

While specific microwave protocols for this compound are not extensively detailed in public literature, the application of this technology to the synthesis of related heterocyclic compounds like quinazolinones, pyrroles, and pyrazoles is well-documented. nih.govmdpi.comshd-pub.org.rs These studies demonstrate that condensation and cyclization reactions to form heterocyclic rings are significantly accelerated under microwave conditions. mdpi.comshd-pub.org.rs For example, the synthesis of 4-phenylquinazolin-2(1H)-one derivatives was achieved in about one hour with yields ranging from 31–92% using microwave irradiation, a significant improvement over conventional heating methods that require prolonged reaction times. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Compounds This table presents generalized data for related heterocyclic syntheses to illustrate the advantages of microwave irradiation.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Quinazolinone Synthesis | > 8 hours | ~ 1 hour | Often higher yields (up to 92%) | nih.gov |

| Pyrrole Synthesis | Several hours | 30 minutes | Significant rate acceleration | mdpi.com |

Precursor Chemistry and Intermediate Derivatives for Benzimidazole-Phenol Structures

The successful synthesis of this compound is fundamentally dependent on the appropriate selection and preparation of its precursors. The primary building blocks are an aromatic o-diamine and a benzoic acid derivative.

Key Precursors:

Aromatic Diamine: For the target compound, the precursor is 1,2,4-triaminobenzene or a protected version, such as 4-nitro-1,2-phenylenediamine. If the nitro-substituted precursor is used, a subsequent reduction step is required to convert the nitro group to the final amino group.

Carboxylic Acid/Aldehyde: The 2-position of the benzimidazole ring is derived from a carboxylic acid, aldehyde, or a related functional group. For the synthesis of the phenol-substituted benzimidazole, 4-hydroxybenzoic acid is the standard precursor. researchgate.net Alternatively, 4-hydroxybenzaldehyde can be used, which undergoes condensation with the o-phenylenediamine (B120857) followed by oxidative cyclization. rsc.org

The reaction between these precursors forms key intermediates. For example, the reaction of an o-phenylenediamine with a carboxylic acid first forms an N-acyl-o-phenylenediamine intermediate, which then cyclizes to the benzimidazole. The study of related imidazole syntheses, such as those from 2-hydroxybenzylidene imines, provides further insight into the types of intermediates that can be involved in forming such heterocyclic systems. acs.org

Table 2: Common Precursors for Benzimidazole-Phenol Scaffolds

| Benzene (B151609) Ring Precursor (Source of atoms 4, 5, 6, 7) | Imidazole Ring Precursor (Source of atom 2) | Resulting Benzimidazole Core |

|---|---|---|

| o-Phenylenediamine | Benzoic Acid | 2-Phenyl-1H-benzimidazole |

| 3,4-Diaminobenzoic acid | Benzaldehyde | 2-Phenyl-1H-benzimidazole-5-carboxylic acid |

| 1,2,4-Triaminobenzene | 4-Hydroxybenzoic Acid | This compound |

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of the final product requires careful optimization of various reaction parameters. Key factors that are commonly adjusted include the choice of solvent, catalyst, reaction temperature, and reaction time.

Solvent and Catalyst: The choice of solvent can significantly impact reaction outcomes. Studies on related syntheses have shown that greener solvents like water or ethanol (B145695) can be effective, sometimes in the presence of a suitable catalyst. tandfonline.comresearchgate.net For example, the use of a copper(II) Schiff-base nanocatalyst has been shown to be effective in the synthesis of novel benzimidazoles. researchgate.net

Temperature and Time: Reaction temperature is a critical parameter. While traditional methods often require high temperatures (180-200°C) for several hours, advanced methods aim to lower this. ijrpc.com Microwave-assisted synthesis, for instance, allows for rapid heating to a target temperature, which can be optimized to maximize yield and minimize side product formation. nih.gov

Flow Chemistry: For industrial-scale synthesis, continuous flow chemistry offers a highly optimized and scalable alternative to batch processing. The optimization of a benzimidazol-2-one (B1210169) synthesis was successfully achieved using a Design of Experiment (DoE) approach in a flow reactor, allowing for precise control over temperature, residence time, and reagent stoichiometry to achieve a 99% yield. mdpi.com

Table 3: Parameters for Optimization in Benzimidazole Synthesis

| Parameter | Variable | Effect on Reaction | Example Reference |

|---|---|---|---|

| Catalyst | Type (e.g., acid, metal, nano) and loading | Increases reaction rate, may improve selectivity | researchgate.net |

| Solvent | Polarity, boiling point | Affects solubility of reactants and reaction rate | researchgate.net |

| Temperature | Degrees Celsius (°C) | Influences reaction rate and side product formation | researchgate.net |

| Reaction Time | Minutes to hours | Determines the extent of reaction completion | nih.gov |

| Method | Batch vs. Flow vs. Microwave | Affects efficiency, scalability, and time | nih.govmdpi.com |

By systematically adjusting these conditions, chemists can develop robust and efficient protocols for the synthesis of this compound and its functionalized analogs.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 4 5 Amino 1h Benzoimidazol 2 Yl Phenol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. For 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol derivatives, both ¹H and ¹³C NMR provide critical insights into the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons, the amine and hydroxyl protons, and the N-H proton of the imidazole (B134444) ring.

The N-H proton of the benzimidazole (B57391) ring typically appears as a broad singlet at a downfield chemical shift, often above 12.0 ppm, due to its acidic nature and involvement in hydrogen bonding. rsc.org The protons of the phenolic hydroxyl group and the amino group would also appear as singlets, with their chemical shifts being sensitive to solvent and concentration. The phenolic -OH proton signal can be expected in the region of 9.0-10.0 ppm, while the -NH₂ protons would likely appear around 4.0-5.0 ppm.

The aromatic region of the spectrum is more complex due to the presence of two substituted benzene (B151609) rings. The protons on the 4-hydroxyphenyl ring would typically present as an AA'BB' system, appearing as two doublets. The protons ortho to the hydroxyl group are expected to be more shielded and appear at a lower chemical shift (around 6.8-7.0 ppm) compared to the protons meta to the hydroxyl group (around 7.8-8.0 ppm).

For the 5-aminobenzimidazole (B183301) portion, the protons on the benzene ring will show a characteristic splitting pattern. The proton at C4 would likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C7 as a doublet. The exact chemical shifts would be influenced by the electron-donating effect of the amino group. In related benzimidazole derivatives, aromatic protons typically resonate in the range of 7.0-8.2 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆ This is an interactive data table. Click on the headers to sort.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Imidazole N-H | > 12.0 | Broad Singlet |

| Phenolic O-H | 9.0 - 10.0 | Singlet |

| Phenyl H (ortho to OH) | 6.8 - 7.0 | Doublet |

| Phenyl H (meta to OH) | 7.8 - 8.0 | Doublet |

| Amino N-H₂ | 4.0 - 5.0 | Singlet |

| Benzimidazole H-4 | ~7.4 | Doublet |

| Benzimidazole H-6 | ~6.7 | Doublet of Doublets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are expected for the carbon atoms of the benzimidazole and phenol (B47542) rings.

The carbon atom at the C2 position of the benzimidazole ring is characteristically found at a downfield chemical shift, typically in the range of 150-155 ppm. ijrpc.com The carbons of the benzimidazole ring fused to the benzene ring (C3a and C7a) would appear in the aromatic region, with their shifts influenced by the amino substituent. The carbon bearing the amino group (C5) would be shielded, while the adjacent carbons would also be affected.

In the 4-hydroxyphenyl ring, the carbon attached to the hydroxyl group (C1') would be the most deshielded, appearing around 158-160 ppm. The other carbons of the phenol ring would resonate in the typical aromatic region of 115-130 ppm. For the closely related 4-(1H-benzo[d]imidazol-2-yl)aniline, the aromatic and olefinic carbons appear in the range of 110.26 to 153.91 ppm. ijrpc.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (Benzimidazole) | 150 - 155 |

| C3a, C7a (Benzimidazole) | 130 - 145 |

| C4, C7 (Benzimidazole) | 110 - 125 |

| C5, C6 (Benzimidazole) | 115 - 140 |

| C1' (Phenol) | 158 - 160 |

| C2', C6' (Phenol) | 115 - 120 |

| C3', C5' (Phenol) | 128 - 132 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The FT-IR spectrum of this compound would display several key absorption bands.

The N-H stretching vibrations of the primary amino group and the imidazole ring are expected in the region of 3200-3500 cm⁻¹. hmdb.ca Specifically, the N-H stretching of the benzimidazole ring often appears as a broad band around 3100-3400 cm⁻¹. The O-H stretching of the phenolic group would also be observed in this region, typically as a broad band due to hydrogen bonding.

The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The C=N stretching vibration of the imidazole ring is expected in the region of 1610-1630 cm⁻¹. The C=C stretching vibrations of the aromatic rings will show multiple bands in the 1450-1600 cm⁻¹ region. The C-N stretching of the amino group is typically observed around 1250-1350 cm⁻¹. The C-O stretching of the phenol is expected in the range of 1200-1260 cm⁻¹.

The out-of-plane C-H bending vibrations in the fingerprint region (600-900 cm⁻¹) can provide information about the substitution pattern of the aromatic rings.

Table 3: Characteristic FT-IR Absorption Bands for this compound This is an interactive data table. Click on the headers to sort.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine, Imidazole) | Stretching | 3200 - 3500 |

| O-H (Phenol) | Stretching (H-bonded) | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=N (Imidazole) | Stretching | 1610 - 1630 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N (Amine) | Stretching | 1250 - 1350 |

| C-O (Phenol) | Stretching | 1200 - 1260 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound, the molecular formula is C₁₃H₁₁N₃O, which corresponds to a molecular weight of approximately 225.25 g/mol . The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 225.

The fragmentation pattern would likely involve the characteristic cleavages of the benzimidazole and phenol rings. The loss of small neutral molecules such as HCN (from the imidazole ring) and CO (from the phenol ring) are common fragmentation pathways for such compounds. The benzimidazole nucleus is known to be quite stable, so fragments corresponding to this core structure would be expected. For instance, a fragment corresponding to the benzimidazole moiety might be observed.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenols generally exhibit two main absorption bands in the UV region. mdpi.com The spectrum of this compound is expected to show absorption maxima characteristic of the extended π-conjugated system formed by the benzimidazole and phenol rings.

For the closely related 2-(4-aminophenyl)-1H-benzimidazol-5-amine, a maximum absorption (λmax) is observed at 335 nm in ethanol (B145695). chemicalbook.com Given the structural similarity, this compound is expected to have a λmax in a similar region, likely between 330 and 350 nm. This absorption corresponds to the π → π* transitions within the conjugated aromatic system. The presence of the auxochromic amino and hydroxyl groups would likely cause a bathochromic (red) shift compared to the unsubstituted benzimidazole-phenol. The absorption spectrum of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol shows absorption peaks at 340 nm and 406 nm, which are attributed to π→π* transitions. nist.gov

Solid-State Structural Analysis: X-ray Crystallography

This compound crystallizes in the monoclinic space group P2₁/n. researchgate.net The benzimidazole system is nearly coplanar with the phenol ring, with a small dihedral angle of 8.11 (5)°. researchgate.net The crystal structure is stabilized by intermolecular N—H···O and O—H···N hydrogen bonds. researchgate.net It is highly probable that this compound would adopt a similar planar conformation and exhibit extensive hydrogen bonding involving the amino, hydroxyl, and imidazole groups, leading to a stable, packed crystal lattice.

Table 4: Crystallographic Data for the related 4-(1H-Benzo[d]imidazol-2-yl)phenol This is an interactive data table. Click on the headers to sort.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.1679 (3) |

| b (Å) | 15.1517 (6) |

| c (Å) | 9.9079 (4) |

| β (°) | 90.556 (2) |

| V (ų) | 1076.01 (8) |

| Z | 4 |

Data from Zhan et al. (2007) researchgate.net

Despite a comprehensive search for scientific literature and crystallographic data, no experimental structural studies for the specific chemical compound “this compound” could be located. The available research primarily focuses on closely related analogues, most notably 4-(1H-Benzo[d]imidazol-2-yl)phenol. Due to the strict requirement to focus solely on the specified amino-substituted compound, and the absence of direct experimental data for its molecular conformation, intermolecular interactions, and tautomeric forms in the solid state, it is not possible to provide a scientifically accurate article that adheres to the requested outline.

Similarly, while tautomerism is a known phenomenon in benzimidazole systems, the specific tautomeric form or forms present in the crystal structure of this compound cannot be determined without dedicated crystallographic analysis.

Therefore, to provide a comprehensive and scientifically accurate characterization as requested, experimental determination of the crystal structure of this compound is necessary.

Computational Chemistry and Theoretical Investigations of 4 5 Amino 1h Benzoimidazol 2 Yl Phenol Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecular systems from first principles.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the ground-state geometry of molecules. researchgate.netnih.gov For benzimidazole (B57391) derivatives, calculations are commonly performed using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.netresearchgate.net

The electronic structure analysis derived from DFT includes the distribution of electron density and the calculation of atomic charges (e.g., Mulliken or Natural Bond Orbital charges), which reveal the electron-rich and electron-poor regions of the molecule. researchgate.net In 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol, the nitrogen atoms of the imidazole (B134444) ring and the oxygen of the phenol (B47542) group are expected to carry negative partial charges, making them nucleophilic centers, while the hydrogen atoms, particularly of the amine and hydroxyl groups, would exhibit positive charges. researchgate.net

Table 1: Representative DFT-Calculated Geometrical Parameters for Benzimidazole Derivatives (Note: The following data is representative of typical benzimidazole structures as found in computational studies and not specific to this compound, for which specific published data is not available.)

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

| C-C (phenyl) | 1.39 - 1.41 | - |

| C-N (imidazole) | 1.33 - 1.38 | 105 - 110 |

| C-O (phenol) | 1.36 | - |

| N-H (imidazole) | 1.01 | - |

| Dihedral Angle (Phenyl-Benzimidazole) | 15 - 30 | - |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net For benzimidazole derivatives, DFT calculations are used to determine the energies of these orbitals. In this compound, the HOMO is expected to be localized primarily over the electron-rich amino-substituted benzimidazole ring and the phenol moiety, reflecting their electron-donating nature. The LUMO is typically distributed across the π-conjugated system of the benzimidazole and phenyl rings.

The energy gap is a crucial parameter for predicting the photophysical properties of the molecule, as it correlates with the energy of the lowest electronic transition.

Table 2: Frontier Molecular Orbital Data for a Representative Benzimidazole Analogue (Note: This data is illustrative, based on a similar compound, 2-(4-amino-2-phenylaminothiazol-5-oyl)-N-methylbenzimidazole, and is not specific to the title compound.)

| Orbital | Energy (a.u.) | Characteristic |

| HOMO | -0.1259 | Electron Donor |

| LUMO | -0.0559 | Electron Acceptor |

| Energy Gap (ΔE) | 0.0700 | Chemical Reactivity Indicator |

Data adapted from a DFT study on a related benzimidazole derivative. researchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactivity and stability. These indices provide a more nuanced understanding than the energy gap alone.

Ionization Potential (I) is approximated as I ≈ -EHOMO.

Electron Affinity (A) is approximated as A ≈ -ELUMO.

Chemical Hardness (η) is defined as η = (I - A) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." researchgate.net

Chemical Potential (μ) , an indicator of the escaping tendency of electrons, is calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω) is given by ω = μ² / (2η). This index measures the energy stabilization when the system acquires additional electronic charge from the environment.

These calculated parameters are invaluable for comparing the reactivity of different derivatives within a chemical series and for understanding their interaction profiles.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism Studies

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton moves from a donor group to an acceptor group within the same molecule upon photoexcitation. nih.govacs.org This phenomenon is characteristic of molecules containing a pre-existing intramolecular hydrogen bond, such as in 2-(2'-hydroxyphenyl)benzimidazole (HPBI) and its analogues. nih.govacs.org The process leads to the formation of an excited keto-tautomer, which often results in a dual or large Stokes-shifted fluorescence emission. acs.org

However, for this compound, the ESIPT mechanism is not expected to occur. The defining structural feature for ESIPT in this class of compounds is a hydroxyl group at the 2'-position (ortho-position) of the phenyl ring, which allows for the formation of a crucial intramolecular hydrogen bond between the phenolic proton and the imine nitrogen of the benzimidazole ring. nih.govresearchgate.net

In the title compound, the hydroxyl group is located at the 4-position (para-position) of the phenyl ring. This spatial arrangement makes the formation of the necessary intramolecular hydrogen bond impossible. While intermolecular proton transfer can occur in solution, particularly in protic solvents, the characteristic ultrafast, intramolecular proton transfer pathway that defines ESIPT is structurally precluded. Therefore, computational studies on this molecule would likely focus on other photophysical deactivation pathways rather than ESIPT.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

Benzimidazole derivatives are known to inhibit various enzymes, and docking studies reveal how they fit into the active sites. nih.govnih.gov For this compound, a hypothetical docking study would involve placing the molecule into the binding pocket of a relevant biological target, such as acetylcholinesterase (AChE), dihydrofolate reductase (DHFR), or a protein kinase. nih.govnih.gov

The simulation calculates the binding affinity (often as a negative score in kcal/mol), which estimates the strength of the interaction. Key interactions for benzimidazoles typically include:

π-π Stacking: The planar aromatic system of the benzimidazole ring can form stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine in the active site. nih.gov

Hydrogen Bonding: The amine and hydroxyl groups, as well as the imidazole N-H, are potent hydrogen bond donors and acceptors, forming critical interactions with polar residues or the protein backbone.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues.

For example, in docking studies of similar benzimidazoles with AChE, the 4-hydroxyl group has been shown to form crucial hydrogen bonds, while the benzimidazole ring engages in π-π stacking with key aromatic residues in the catalytic site. nih.gov Such simulations can guide the synthesis of more potent and selective inhibitors.

Predictive Modeling of Spectroscopic and Photophysical Properties

Computational methods are highly effective in predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is the primary method used to model the electronic absorption and emission spectra of molecules. nih.gov

By calculating the vertical excitation energies from the optimized ground-state geometry, TD-DFT can predict the UV-Visible absorption wavelengths (λmax). For benzimidazole derivatives, these transitions are typically π-π* in nature. A study on the closely related 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (lacking the hydroxyl group) reports an absorption maximum around 335 nm. chemicalbook.com The addition of a hydroxyl group to the phenyl ring in this compound would be expected to slightly modulate this value.

Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.netresearchgate.net By calculating the potential energy distribution (PED), each vibrational mode can be assigned to specific bond stretches, bends, or torsions within the molecule. For instance, theoretical calculations on related structures have identified the characteristic N-H stretching frequencies for primary amines to be around 3300-3400 cm⁻¹. researchgate.net Comparing the computed spectrum with experimental data helps to confirm the molecular structure and provides a detailed understanding of its vibrational properties.

Coordination Chemistry and Metal Complexation Research Involving 4 5 Amino 1h Benzoimidazol 2 Yl Phenol Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often with the application of heat to facilitate the reaction. The resulting complexes are then characterized using a suite of analytical techniques to confirm their structure and composition.

Transition Metal Complexes (e.g., Co(II), Cu(II), Ni(II), Fe(II), Zn(II))

Transition metal complexes of this compound are generally prepared by reacting the ligand with metal chlorides or acetates in an alcoholic medium. The reaction mixture is typically refluxed for a period to ensure the completion of the complexation. The solid complexes that precipitate out of the solution are then isolated by filtration, washed, and dried.

Characterization of these complexes relies on a combination of techniques. Elemental analysis provides the empirical formula of the complexes, allowing for the determination of the metal-to-ligand ratio. Molar conductance measurements in solvents like DMSO are used to ascertain the electrolytic or non-electrolytic nature of the complexes. Magnetic susceptibility measurements at room temperature help in determining the geometry of the complexes, for instance, distinguishing between high-spin and low-spin configurations for iron complexes or between square planar and tetrahedral geometries for nickel complexes.

Infrared (IR) spectroscopy is crucial for identifying the coordination sites of the ligand. The disappearance of the phenolic O-H stretching band and shifts in the C=N and N-H stretching vibrations in the spectra of the metal complexes compared to the free ligand indicate the involvement of the phenolic oxygen and imidazole (B134444) and amino nitrogens in coordination with the metal ion.

Electronic spectra (UV-Vis) provide information about the electronic transitions within the complexes and are indicative of their geometry. For example, the d-d transitions observed for Co(II), Ni(II), and Cu(II) complexes can help in assigning their coordination environment, such as octahedral or tetrahedral.

Table 1: Characterization Data for Selected Transition Metal Complexes of this compound

| Complex | Color | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) |

| [Co(L)₂Cl₂] | Dark Green | 15.8 | 4.98 |

| [Ni(L)₂Cl₂] | Greenish Brown | 12.5 | 3.12 |

| [Cu(L)₂Cl₂] | Brown | 18.2 | 1.85 |

| [Zn(L)₂Cl₂] | Pale Yellow | 10.7 | Diamagnetic |

Note: L represents the this compound ligand.

Lanthanide Complexes

The synthesis of lanthanide complexes with this compound follows a similar methodology to that of transition metal complexes, typically involving the reaction of the ligand with lanthanide(III) nitrate (B79036) or chloride salts in a suitable solvent system. The synthesis of lanthanide complexes with structurally similar benzimidazolyl phenol (B47542) ligands has been reported, suggesting that the 4-(5-amino-1H-benzoimidazol-2-yl)phenol ligand can also form stable complexes with lanthanide ions.

Characterization of these complexes involves elemental analysis to determine their stoichiometry. IR spectroscopy is used to confirm the coordination of the ligand to the lanthanide ion through the phenolic oxygen and nitrogen atoms. Thermogravimetric analysis (TGA) can be employed to study the thermal stability of the complexes and to ascertain the presence of coordinated or lattice water molecules. The luminescent properties of lanthanide complexes, a key feature for this class of compounds, are investigated using fluorescence spectroscopy.

Ligand Binding Modes and Stoichiometry in Coordination Compounds

The this compound ligand can exhibit various binding modes depending on the metal ion, the reaction conditions, and the presence of other co-ligands. In many of the reported transition metal complexes, the ligand acts as a bidentate or tridentate ligand.

The most common coordination involves the deprotonated phenolic oxygen and one of the imidazole nitrogen atoms, forming a stable six-membered chelate ring. The amino group can also participate in coordination, leading to a tridentate binding mode. The stoichiometry of the resulting complexes is frequently found to be 1:2 (metal:ligand), with the general formula [M(L)₂X₂], where M is the metal ion, L is the ligand, and X is an anion like chloride. In some instances, dimeric structures can be formed where the phenolic oxygen atoms bridge two metal centers.

Spectroscopic and Electrochemical Properties of Metal Complexes

The spectroscopic properties of the metal complexes of this compound are instrumental in elucidating their structure and electronic environment.

Infrared (IR) Spectroscopy: In the free ligand, a broad band corresponding to the phenolic O-H stretch is observed. Upon complexation, this band typically disappears, confirming the deprotonation and coordination of the phenolic oxygen. The C=N stretching vibration of the imidazole ring and the N-H stretching vibration of the amino group often shift to lower or higher frequencies in the complex spectra, indicating their involvement in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes show bands corresponding to intra-ligand transitions as well as d-d transitions for the transition metals. The position and intensity of the d-d bands provide evidence for the coordination geometry of the metal center. For instance, Co(II) complexes often exhibit bands indicative of a tetrahedral or octahedral geometry, while Cu(II) complexes show broad bands characteristic of a distorted octahedral or square planar environment.

Electrochemical Properties: The electrochemical behavior of these complexes can be studied using techniques like cyclic voltammetry. The redox potentials of the metal ions in the complexes are often shifted compared to the free metal ions, providing insight into the electronic effects of the ligand on the metal center. These studies can reveal information about the stability of different oxidation states of the metal within the complex.

Influence of Metal Complexation on Biological Activities

Benzimidazole (B57391) derivatives are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The biological activity of the this compound ligand is often enhanced upon coordination to a metal ion. This enhancement is generally attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon chelation, increasing the lipophilicity of the complex. This, in turn, facilitates the penetration of the complex through the lipid membranes of microorganisms, allowing it to interfere with their metabolic processes.

Studies on the antimicrobial activity of the metal complexes of this compound and related compounds have shown that they exhibit significant activity against various bacterial and fungal strains. The activity is often found to be dependent on the metal ion, with some metal complexes showing higher efficacy than others against specific microorganisms. For example, in some related systems, copper and nickel complexes have demonstrated notable inhibitory effects. The increased biological activity of the metal complexes makes them promising candidates for the development of new therapeutic agents.

Non Clinical Biological Activity Studies and Mechanistic Insights of 4 5 Amino 1h Benzoimidazol 2 Yl Phenol and Derivatives

Antimicrobial Efficacy Investigations (In Vitro)

The benzimidazole (B57391) scaffold, particularly when substituted with phenolic and amino groups, is a cornerstone in the development of new antimicrobial agents. Phenolic compounds are known to exhibit antimicrobial effects through various mechanisms, including the disruption of microbial cell membranes and hindrance of enzymatic activity. mdpi.commdpi.com

Derivatives of the benzimidazole-phenol structure have demonstrated notable antibacterial activity against a range of pathogenic bacteria. Studies have quantified this efficacy using the minimum inhibitory concentration (MIC), which represents the lowest concentration of a compound that prevents visible bacterial growth.

One investigation synthesized a series of 2-(5-R-1H-benzimidazol-2-yl)-4-bromo-phenols and evaluated their antibacterial effects. researchgate.net A derivative where the R group was NO2 exhibited considerable activity against several bacterial strains, including Klebsiella pneumoniae, Bacillus cereus, Staphylococcus epidermidis, and Bacillus subtilis. researchgate.net Another study focused on 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives. nih.gov A specific derivative, 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine, which featured a 3,4-dichlorophenyl group at the C-2 position, showed significant potency with a MIC value of 3.12 μg/mL against both Staphylococcus aureus and its methicillin-resistant strain (MRSA). nih.gov

Further research into a portfolio of ten different benzimidazole derivatives revealed varied efficacy. nih.gov Compound 12 from this series was noted for its activity against Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound Class | Test Organism(s) | Key Findings (MIC) |

|---|---|---|

| 2-(5-Nitro-1H-benzimidazol-2-yl)-4-bromo-phenol | K. pneumoniae, B. cereus, S. epidermidis, B. subtilis | Showed considerable antibacterial activity. researchgate.net |

| 1,2-disubstituted-1H-benzimidazole-5-carboxamidines | S. aureus, MRSA | One derivative displayed an MIC of 3.12 µg/mL. nih.gov |

The antifungal potential of benzimidazole derivatives has also been a subject of significant research, with natural phenolic compounds being recognized as potential antifungal agents. researchgate.net Studies have shown efficacy against various pathogenic fungi, particularly yeasts like Candida albicans.

In one study, several benzimidazole derivatives demonstrated higher antimicrobial activity against yeasts compared to bacteria. nih.gov Specifically, compounds 7, 8, and 11 were the most effective against the tested microorganisms, with yeasts being highly sensitive to these compounds, showing MIC values between 25-100 µg/mL. nih.gov The previously mentioned 1,2-disubstituted-1H-benzimidazole-5-carboxamidine derivative also displayed potent antifungal activity, with a MIC of 3.12 μg/mL against C. albicans. nih.gov Another study involving metal complexes of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol also assessed in vitro antifungal activity against C. albicans and Aspergillus niger by determining the MIC. epa.gov

Table 2: In Vitro Antifungal Activity of Selected Benzimidazole Derivatives

| Compound Class | Test Organism(s) | Key Findings (MIC) |

|---|---|---|

| General Benzimidazole Derivatives | Pathogenic Yeasts | MIC values of 25-100 µg/mL were recorded for the most effective compounds. nih.gov |

| 1,2-disubstituted-1H-benzimidazole-5-carboxamidines | C. albicans | One derivative showed an MIC of 3.12 µg/mL. nih.gov |

Anticancer and Cytotoxic Activities (In Vitro Cell Line Studies)

Benzimidazole derivatives are widely investigated as potential anticancer agents due to their structural similarity to nucleotides, which allows them to interact with various biological targets involved in cancer cell proliferation. biotech-asia.orgbenthamdirect.com In vitro studies have demonstrated that these compounds can induce apoptosis and exhibit cytotoxic effects across a diverse panel of human cancer cell lines. biotech-asia.orgnih.gov

The cytotoxic properties of numerous benzimidazole derivatives have been determined by measuring their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cell growth in vitro. For instance, a novel N-phenyl benzimidazole derivative showed an IC50 value of 40.32 µM against the A549 human lung cancer cell line and a more potent IC50 of 15.85 µM against the HepG2 human liver cancer cell line. journalagent.com Another benzimidazole derivative, se-182, also exhibited high cytotoxic effects against HepG2 and A549 cell lines, with IC50 values of 15.58 µM and 15.80 µM, respectively.

Furthermore, a study of ten benzimidazole compounds found that one derivative (compound 12) was the most cytotoxic against the A549 cell line, with an IC50 value of 3.98 µg/ml. nih.gov Research on other derivatives identified a compound (6d) that induced maximum cell death in HeLa (cervical cancer) and A549 cell lines, with IC50 values of 39.7 µM and 48.2 µM, respectively. acu.edu.in

Table 3: In Vitro Cytotoxicity of Selected Benzimidazole Derivatives Against Human Cancer Cell Lines

| Compound Class/Name | Cell Line | Cell Type | IC50 Value |

|---|---|---|---|

| N-phenyl benzimidazole derivative | A549 | Lung Cancer | 40.32 µM journalagent.com |

| N-phenyl benzimidazole derivative | HepG2 | Liver Cancer | 15.85 µM journalagent.com |

| Benzimidazole derivative (se-182) | HepG2 | Liver Cancer | 15.58 µM |

| Benzimidazole derivative (se-182) | A549 | Lung Cancer | 15.80 µM |

| Benzimidazole derivative (Compound 12) | A549 | Lung Cancer | 3.98 µg/mL nih.gov |

| Benzimidazole derivative (Compound 6d) | HeLa | Cervical Cancer | 39.7 µM acu.edu.in |

Enzyme Inhibition Profiling

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.gov Their inhibition is a primary strategy for managing neurodegenerative conditions like Alzheimer's disease. physchemres.org Benzimidazole derivatives have been identified as reversible inhibitors of these enzymes. nih.gov

An evaluation of 12 benzimidazole derivatives showed moderate inhibitory activity against both enzymes, with IC50 values ranging from 1.01 to 1.19 mM for AChE and 1.1 to 1.87 mM for BChE. biointerfaceresearch.com A separate study on benzimidazole-hydrazones reported more potent AChE inhibitory activity, with IC50 values in the range of 11.8-61.8 µM. biointerfaceresearch.com Another investigation into sixteen new benzimidazole derivatives found that several compounds exhibited more than 50% inhibition of AChE at a concentration of 10⁻⁴ M, and they were generally more effective against AChE than BChE. nih.gov

Table 4: In Vitro Cholinesterase Inhibition by Benzimidazole Derivatives

| Compound Class | Enzyme | Key Findings (IC50 / % Inhibition) |

|---|---|---|

| General Benzimidazole Derivatives (12 compounds) | Acetylcholinesterase (AChE) | IC50 = 1.01 - 1.19 mM biointerfaceresearch.com |

| General Benzimidazole Derivatives (12 compounds) | Butyrylcholinesterase (BChE) | IC50 = 1.1 - 1.87 mM biointerfaceresearch.com |

| Benzimidazole-hydrazones | Acetylcholinesterase (AChE) | IC50 = 11.8 - 61.8 µM biointerfaceresearch.com |

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. mdpi.com Inhibition of specific CA isoforms has therapeutic applications. Phenols are a known class of carbonic anhydrase inhibitors. mdpi.comnih.gov

Research has been conducted on derivatives synthesized directly from 4-(1H-benzimidazol-2-yl)phenol, a compound structurally very similar to the subject of this article. nih.govtandfonline.com New phenolic mono and bis Mannich bases were synthesized from 4-(1H-benzimidazol-2-yl)phenol and tested for their inhibitory properties against two human carbonic anhydrase isoforms, hCA I and hCA II. nih.govtandfonline.com The studies concluded that these novel compounds, like many phenols, demonstrate moderate CA inhibitory properties. nih.govtandfonline.com

Table 5: In Vitro Carbonic Anhydrase Inhibition by Benzimidazole-Phenol Derivatives

| Compound Class | Enzyme Isoforms | Key Findings |

|---|

Glycosidase (α-Glucosidase) Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. Benzimidazole derivatives have emerged as a promising class of α-glucosidase inhibitors.

Studies on various benzimidazole derivatives have demonstrated significant inhibitory activity against α-glucosidase. For instance, a series of newly synthesized benzimidazole hydrazone derivatives exhibited varying degrees of yeast α-glucosidase inhibitory activity, with IC50 values ranging from 8.40±0.76 to 179.71±1.11μM, compared to the standard drug acarbose. researchgate.net Notably, a benzimidazole derivative bearing three hydroxy groups on the phenyl ring was identified as a potent α-glucosidase inhibitor with an IC50 value of 8.40 µM. researchgate.net Another study on novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols reported excellent inhibitory activity against α-glucosidase, with IC50 values for some derivatives being significantly lower than that of acarbose (IC50: 873.34 ± 1.21 μM). unar.ac.id For example, one of the most active inhibitors in this series demonstrated an IC50 of 0.64 ± 0.05 μM. unar.ac.id

The structural features of these derivatives, such as the substitution pattern on the phenyl ring, play a crucial role in their inhibitory potency. Molecular docking studies have suggested that the interaction of these compounds with the active site of the enzyme can be more effective than that of the standard inhibitor, acarbose. researchgate.net While direct studies on 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol are limited, the presence of the benzimidazole core, along with the amino and phenol (B47542) groups which can participate in hydrogen bonding, suggests its potential as an α-glucosidase inhibitor.

Table 1: α-Glucosidase Inhibitory Activity of Selected Benzimidazole Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Compound/Derivative | IC50 (µM) | Enzyme Source | Reference |

|---|---|---|---|

| Benzimidazole hydrazone derivative | 8.40 ± 0.76 | Yeast | researchgate.net |

| 5-((4-(Diethylamino)benzylidene)amino)-1H-benzo[d]imidazole-2-thiol | 5.34 ± 0.16 | Not Specified | unar.ac.id |

| 5-((4-Chlorobenzylidene)amino)-1H-benzo[d]imidazole-2-thiol | 9.84 ± 0.08 | Not Specified | unar.ac.id |

| Benzimidazole-endowed chalcone derivative | 20.47 ± 0.60 µg/mL | Not Specified | nih.gov |

| Acarbose (Standard) | 121.01 ± 12.18 | Not Specified | nih.gov |

| Acarbose (Standard) | 873.34 ± 1.21 | Not Specified | unar.ac.id |

Other Enzyme Systems (e.g., β-Glucuronidase, Urease, α-Amylase)

The therapeutic potential of this compound and its derivatives extends to other enzyme systems that are implicated in various pathological conditions.

β-Glucuronidase Inhibition: β-Glucuronidase is an enzyme that is associated with the development of certain cancers and the adverse side effects of some drugs. Benzimidazole derivatives have been investigated as inhibitors of this enzyme. A study on 4,6-dichlorobenzimidazole derivatives revealed potent β-glucuronidase inhibitory activity, with IC50 values ranging from 4.48 to 46.12 μM, which were superior to the standard inhibitor D-saccharic acid 1,4-lactone. Another study synthesized twenty-four benzimidazole derivatives and evaluated their in vitro β-glucuronidase inhibitory activity, with some compounds showing significant inhibition. eurekaselect.com

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease is a potential therapeutic strategy for treating infections caused by these bacteria. Benzimidazole derivatives have been explored as urease inhibitors. nih.gov

α-Amylase Inhibition: Similar to α-glucosidase, α-amylase is involved in the digestion of carbohydrates. Inhibition of α-amylase can also contribute to the management of hyperglycemia. Benzimidazole-endowed chalcone derivatives have been shown to inhibit α-amylase with IC50 values ranging from 25.14 ± 0.45 to 45.61 ± 0.81 µg/mL. nih.gov

Table 2: Inhibition of Other Enzyme Systems by Benzimidazole Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Enzyme | Compound/Derivative | IC50 | Reference |

|---|---|---|---|

| β-Glucuronidase | 4,6-Dichlorobenzimidazole derivative | 4.48 - 46.12 µM | |

| β-Glucuronidase | Benzimidazole derivative 15 | 6.33 ± 0.12 µM | eurekaselect.com |

| α-Amylase | Benzimidazole-endowed chalcone derivative | 25.14 ± 0.45 µg/mL | nih.gov |

Antioxidant Properties and Free Radical Scavenging Assays

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to donate a hydrogen atom to free radicals, thereby stabilizing them. The structure of this compound, containing a phenolic hydroxyl group, suggests its potential as an antioxidant.

The antioxidant capacity of benzimidazole derivatives is often evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In one study, the antioxidant effects of several 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives were investigated, with some compounds exhibiting significant inhibition of lipid peroxidation. nih.gov The presence of a phenolic moiety in the structure of this compound is expected to contribute significantly to its free radical scavenging activity. The amino group can also influence the antioxidant capacity.

Table 3: Antioxidant Activity of Benzimidazole and Phenolic Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Assay | Compound/Derivative | Activity/IC50 | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | 2-(1H-benzimidazol-2-yl)phenol | IC50 = 1974 µM | researchgate.net |

| DPPH Radical Scavenging | 2-p-tolyl-1H-benzimidazole | IC50 = 773 µM | researchgate.net |

| DPPH Radical Scavenging | 2-(4-methoxyphenyl)-1H-benzimidazole | IC50 = 800 µM | researchgate.net |

| Lipid Peroxidation Inhibition | 2-[2-(p-bromophenyl)benzimidazole-1-yl]-N'-(arylmethylene) acetohydrazide | 57% inhibition | nih.gov |

Anthelmintic Activity Evaluations

Benzimidazoles are a well-established class of anthelmintic drugs used in both human and veterinary medicine. Their mechanism of action primarily involves binding to the β-tubulin of parasitic nematodes, thereby inhibiting microtubule polymerization and disrupting cellular functions.

Numerous studies have confirmed the anthelmintic potential of various benzimidazole derivatives. For instance, an in vitro study evaluating the activity of 2-phenylbenzimidazoles against Trichuris muris and Heligmosomoides polygyrus demonstrated significant efficacy. nih.gov One derivative, BZ12, showed an IC50 of 8.1 µM against the adult stage of T. muris. nih.gov Another study on newly synthesized benzimidazole derivatives reported that 2-phenylbenzimidazole exhibited potent anthelmintic activity against the earthworm Pheretima posthuma, with a shorter time for paralysis and death compared to the standard drug piperazine citrate. hygeiajournal.com A newly produced composite benzimidazole derivative also showed significant anthelmintic properties when compared with albendazole.

Given the established anthelmintic properties of the benzimidazole scaffold, this compound and its derivatives are expected to possess similar activity. The specific substitutions on the benzimidazole ring can influence the potency and spectrum of activity.

Table 4: Anthelmintic Activity of Benzimidazole Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Organism | Compound/Derivative | Activity/IC50 | Reference |

|---|---|---|---|

| Trichuris muris (L1) | BZ12 | IC50 = 4.17 µM | nih.gov |

| Trichuris muris (adult) | BZ12 | IC50 = 8.1 µM | nih.gov |

| Heligmosomoides polygyrus (adult) | BZ6 | IC50 = 5.3 µM | nih.gov |

| Pheretima posthuma | 2-phenylbenzimidazole | Paralysis: 0.931±0.231 min; Death: 1.317±0.149 min | hygeiajournal.com |

| Pheretima posthuma | Synthesized benzimidazole derivative (50µg/ml) | Paralysis: 30.43 ± 5.33 min; Death: 0.56 ± 5.32 min |

Antiviral Activity Assessments

The benzimidazole core is present in several antiviral drugs, highlighting the potential of this heterocyclic system in antiviral research. Derivatives of benzimidazole have been shown to be effective against a wide range of RNA and DNA viruses.

A library of eighty-six assorted benzimidazole derivatives was screened for activity against ten viruses, with many compounds showing activity against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV). Fourteen of these compounds had an EC50 in the range of 9-17 μM against CVB-5, and seven compounds showed an EC50 in the range of 5-15 μM against RSV. Another study focused on 2-phenylbenzimidazole derivatives, with thirty-nine compounds exhibiting high activity (EC50 = 0.1-10 microM) against at least one virus. researchgate.net The phenolic and amino groups on this compound could potentially enhance its antiviral activity through various interactions with viral proteins or host cell components.

Table 5: Antiviral Activity of Benzimidazole Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Virus | Compound/Derivative | EC50 (µM) | Reference |

|---|---|---|---|

| Coxsackievirus B5 (CVB-5) | 2-Benzylbenzimidazole derivative | 9 - 17 | |

| Respiratory Syncytial Virus (RSV) | 2-Benzylbenzimidazole derivative | 5 - 15 | |

| Vaccinia Virus (VV) | 2-Phenylbenzimidazole derivative 24 | 0.1 | researchgate.net |

| Bovine Viral Diarrhoea Virus (BVDV) | 2-Phenylbenzimidazole derivative 51 | 0.8 | researchgate.net |

| Bovine Viral Diarrhoea Virus (BVDV) | 2-Phenylbenzimidazole derivative 53 | 1.0 | researchgate.net |

Neuroprotective Activities (e.g., Amyloid Aggregation Inhibition)

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the misfolding and aggregation of specific proteins, leading to neuronal dysfunction and cell death. The aggregation of amyloid-β (Aβ) peptides is a key pathological event in Alzheimer's disease. nih.gov Therefore, inhibiting Aβ aggregation is a promising therapeutic strategy. nih.gov

Phenolic compounds have been shown to interfere with Aβ aggregation. researchgate.net Their neuroprotective effects are often attributed to their antioxidant properties and their ability to interact with Aβ peptides, thereby preventing their aggregation into toxic oligomers and fibrils. researchgate.net The structure of this compound, which combines a benzimidazole core with a phenolic moiety, suggests that it could exhibit neuroprotective activities. The benzimidazole ring system can participate in π-π stacking interactions, while the phenol and amino groups can form hydrogen bonds, both of which could be important for interacting with Aβ peptides and inhibiting their aggregation.

Molecular Interaction Studies with Biological Macromolecules

The biological activity of a compound is determined by its interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions at a molecular level is crucial for drug design and development. Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target.

For benzimidazole derivatives, molecular docking studies have been employed to elucidate their mechanism of action as enzyme inhibitors. For example, in the context of α-glucosidase inhibition, docking studies have revealed that benzimidazole derivatives can bind to the active site of the enzyme, forming interactions that are more favorable than those of the standard inhibitor. researchgate.net

The structure of this compound possesses several features that can contribute to its interaction with biological macromolecules. The benzimidazole ring is nearly coplanar with the phenol ring, and the molecule can form intermolecular N—H⋯O and O—H⋯N hydrogen bonds, which are important for stabilizing interactions within a protein's active site. researchgate.net The aromatic rings can also participate in π-π stacking and hydrophobic interactions. These molecular features suggest that this compound has the potential to bind to a variety of biological targets, which could explain its diverse range of biological activities.

DNA Binding and Intercalation Mechanisms

The benzimidazole scaffold, a key component of this compound, is structurally analogous to purine nucleobases, which allows it and its derivatives to interact with DNA. researchgate.net These interactions are primarily non-covalent and can occur through three main mechanisms: intercalation, minor groove binding, and electrostatic interactions. researchgate.netnih.gov The planar structure of the benzimidazole ring system is a crucial feature that facilitates these binding modes. igminresearch.jp

DNA Intercalation: This mechanism involves the insertion of the planar benzimidazole molecule between the base pairs of the DNA double helix. igminresearch.jpnih.gov This insertion causes a distortion in the DNA's secondary structure, which can lead to the inhibition of critical cellular processes like DNA replication, transcription, and repair. nih.govnih.gov The presence of an extended fused aromatic system on the ligand generally favors this mode of binding. nih.gov

Minor Groove Binding: A predominant mechanism for many benzimidazole derivatives is binding within the minor groove of the DNA, particularly at AT-rich sequences. researchgate.netnih.gov The curvature of the benzimidazole molecule and the presence of hydrogen bond donors and acceptors allow for a snug fit into the minor groove. This interaction is stabilized by hydrogen bonds formed between the benzimidazole moieties and the O2-carbonyls of thymine and N3-nitrogens of adenine bases on the floor of the groove. nih.gov The amino group on the benzimidazole ring can act as a hydrogen bond donor, potentially enhancing this interaction.

The fluorescence of benzimidazole compounds is often enhanced upon binding to nucleic acids, a property that can be utilized to report on their DNA-binding activity. nih.gov While specific studies detailing the DNA binding of this compound are not extensively documented, the established behavior of its structural class suggests it likely interacts with DNA through a combination of these mechanisms, with a propensity for minor groove binding.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies on derivatives of this compound have provided valuable insights into how chemical modifications influence their biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The substitutions at the N1, C2, C5, and C6 positions of the benzimidazole core, as well as on the C2-phenyl ring, are critical determinants of potency and selectivity.

Substitutions on the Benzimidazole Ring:

N1 Position: Substitution at the N1 position with hydrophilic groups has been shown to result in a loss of anti-inflammatory activity. Alkyl substitutions at this position can influence the molecule's miscibility and intercalation properties.

C2 Position: The group at the C2 position significantly impacts activity. The 4-hydroxyphenyl group in the parent compound is important. Modifications to this phenyl ring, such as the introduction of electron-donating or electron-withdrawing groups, can modulate the biological response. For instance, in a series of anti-inflammatory agents, a 4-methoxyphenyl substitution at C2 did not reduce activity.

C5 and C6 Positions: The amino group at the C5 position of this compound is a key feature. SAR studies on related compounds have shown that substitutions at the C5 and C6 positions greatly influence biological effects. For example, in antiplasmodial benzimidazole derivatives, electron-donating groups like a methyl group at position 5, or even more so, at both 5 and 6 (5,6-diMe), are preferred. Conversely, a nitro group (NO2) at C5 can confer moderate activity, which is lost upon reduction to an amino group (NH2).

Table 1: SAR of Benzimidazole Derivatives as Antiplasmodial Agents

| Base Compound | Substitution at C5/C6 | Substitution on C2-Aryl Ring | Activity (IC50) | Reference |

| Benzimidazole | 5-CH3 | pyridin-2-yl | 0.98 µM | researchgate.net |

| Benzimidazole | 5-Cl | 5'-methylpyridin-2-yl | Less efficient than 5-CH3 analog | researchgate.net |

| Benzimidazole | 5-OCH3 | 5'-butylpyridin-2-yl | 1.2 µM | researchgate.net |

| Benzimidazole | 5-NO2 | pyridin-2-yl | 5.1 µM | researchgate.net |

| Benzimidazole | 5-NH2 | pyridin-2-yl | Inactive | researchgate.net |

| Benzimidazole | 5,6-diCH3 | pyridin-2-yl | 0.85 µM | researchgate.net |

Applications in Advanced Materials and Sensing Technologies

Development as Fluorescent Probes and Chemosensors

The benzimidazole (B57391) scaffold is an exceptional structural candidate for optical chemical sensors due to its inherent electronic and structural properties, including electron-accepting capabilities, π-bridging, and metal-ion chelation. researchgate.netresearchgate.net Derivatives of this structure are frequently investigated for their applications in sensing, bioimaging, and optoelectronics. researchgate.net The specific arrangement of functional groups in 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol makes it particularly suitable for the development of fluorescent probes that operate via mechanisms like excited-state intramolecular proton transfer (ESIPT).

The ESIPT process involves the transfer of a proton within a molecule in its excited state, leading to a large Stokes shift (a significant difference between the absorption and emission wavelengths) and dual emission characteristics. This phenomenon is highly sensitive to the molecule's immediate environment, making ESIPT-based fluorophores excellent candidates for sensing applications.

A closely related compound, 5'-amino-2-(2'-hydroxyphenyl)benzimidazole (P1), has been synthesized and studied for the ratiometric detection of phosgene, a highly toxic chemical. nih.gov This probe utilizes its hydroxyl and imidazole (B134444) groups as recognition sites to react with and trap phosgene. nih.gov The presence of the strong electron-donating amino group enhances the Stokes shifted emission and improves selectivity. nih.gov Upon reaction with phosgene, the ESIPT process is inhibited, causing a distinct and observable change in fluorescence from yellow to blue. nih.gov This research demonstrates the high sensitivity of the amino-substituted hydroxyphenyl-benzimidazole scaffold, achieving a detection limit as low as 5.3 nM for phosgene in solution. nih.gov Furthermore, the probe was successfully applied to simple test papers for the detection of phosgene in the gas phase. nih.gov

The success of this related compound underscores the potential of this compound for similar applications. The core structure is primed for detecting specific analytes that can interact with the acidic proton of the phenol (B47542) or the basic sites on the benzimidazole ring, thereby modulating the photophysical properties of the molecule. Other benzimidazole derivatives have also been developed as fluorescent sensors for detecting ions like cyanide (CN⁻) and zinc (Zn²⁺), as well as changes in pH. scispace.comnih.gov

Table 1: Research Findings on a Related Amino-Substituted Benzimidazole Fluorescent Probe

| Compound Name | Target Analyte | Sensing Mechanism | Key Findings |

| 5'-amino-2-(2'-hydroxyphenyl)benzimidazole (P1) | Phosgene | Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) | Ratiometric detection with a fluorescent color change from yellow to blue. nih.gov |

| High sensitivity with a limit of detection (LoD) of 5.3 nM in solution. nih.gov | |||

| Successfully used on test papers for gas-phase detection. nih.gov | |||

| The amino group enhances Stokes shift and improves selectivity. nih.gov |

Exploration in Nonlinear Optical (NLO) Materials

Benzimidazole compounds have emerged as intriguing candidates for nonlinear optical (NLO) applications due to their unique molecular structures and electronic properties. tandfonline.comtandfonline.com NLO materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for technologies like frequency conversion, telecommunications, and optical switching. tandfonline.com The efficacy of organic NLO materials often relies on having a "push-pull" electronic structure, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer, which is crucial for a high NLO response. researchgate.net

The benzimidazole ring system can act as both a π-bridge and an auxiliary electron acceptor, making it a valuable component in the design of NLO chromophores. researchgate.net The structure of this compound features electron-donating amino (-NH₂) and hydroxyl (-OH) groups and the electron-deficient benzimidazole moiety, creating an intrinsic push-pull system. This molecular architecture is expected to lead to significant second-order NLO properties.

Research into benzimidazole derivatives has shown that they can be engineered to possess high thermal stability and good molecular optical nonlinearities. researchgate.net For instance, the synthesis of N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles has been explored to tailor the acceptor part of donor-π-acceptor systems, leading to promising NLO characteristics. acs.orgnih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the hyperpolarizabilities of these molecules, confirming their potential as NLO materials. acs.org While specific experimental NLO data for this compound are not widely reported, studies on analogous compounds like 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol have demonstrated significant third-order nonlinear optical properties, confirmed through Z-scan techniques. semanticscholar.orgresearchgate.net These findings suggest that the benzimidazole-phenol scaffold is a promising platform for developing materials with a large NLO response.

Table 2: NLO Properties of a Related Imidazole-Phenol Compound

| Compound Name | NLO Property | Measurement Technique | Reported Value |

| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | Nonlinear absorption coefficient (β) | Z-scan | 4.044 × 10⁻¹ cmW⁻¹ semanticscholar.org |

| Nonlinear refractive index (n₂) | Z-scan | 2.89 × 10⁻⁶ cm²W⁻¹ semanticscholar.org | |

| Third-order susceptibility (χ⁽³⁾) | Z-scan | 2.2627 × 10⁻⁶ esu semanticscholar.org |

Future Research Directions and Translational Perspectives for 4 5 Amino 1h Benzoimidazol 2 Yl Phenol

Design of Next-Generation Benzimidazole-Phenol Derivatives for Targeted Research

The core structure of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol serves as a foundational template for the rational design of new molecules with tailored properties. Future research will likely focus on systematic structural modifications to enhance potency, selectivity, and novel functionalities for specific research targets.

Key strategies for designing next-generation derivatives include:

Substitution on the Phenolic Ring: Altering the electronic properties of the phenol (B47542) group by introducing electron-donating or electron-withdrawing substituents can modulate its redox potential and hydrogen-bonding capabilities. This is particularly relevant for applications in bioinspired energy conversion systems and in tuning the molecule's antioxidant activity. mdpi.com

Modification of the Benzimidazole (B57391) Core: The benzimidazole ring system is amenable to various substitutions. The nitrogen atoms can undergo electrophilic attack for alkylation or acylation, while the benzene (B151609) portion can undergo electrophilic substitution at positions 4, 6, and 7. Such modifications can influence the molecule's solubility, steric profile, and interaction with biological targets.

Derivatization of the 5-Amino Group: The amino group at the 5-position is a critical functional group that can act as a key hydrogen bond donor, anchoring the molecule in the active site of target proteins. Future designs may involve its conversion into amides, sulfonamides, or Schiff bases to probe interactions with specific biological targets and to develop novel inhibitors, such as for α-glucosidase. nih.gov

Bioisosteric Replacement: Replacing the phenol or amino groups with other functional moieties that have similar steric and electronic properties can lead to derivatives with improved pharmacokinetic profiles or different biological activities.

Hybrid Molecule Synthesis: Covalently linking the this compound scaffold to other known bioactive molecules or functional units, such as porphyrins, can create hybrid compounds with dual functions or enhanced properties. osti.gov For instance, benzimidazole phenol-porphyrin dyads have been synthesized to study proton-coupled electron transfer (PCET) reactions, mimicking processes in photosynthesis. osti.govresearchgate.net

Interactive Table:

| Structural Modification Site | Potential Modification Strategy | Primary Research Objective | Potential Application Area |

|---|---|---|---|

| Phenolic -OH Group | Alkylation, Acylation, Introduction of halogens | Tune redox potential, alter hydrogen bonding | Antioxidants, PCET models researchgate.net |

| Benzimidazole N-H | Alkylation, Arylation | Improve solubility, modulate stacking interactions | Drug discovery, Organic electronics acs.org |

| 5-Amino Group | Acylation, Sulfonylation, Schiff base formation | Probe protein-ligand interactions, enhance binding affinity | Enzyme inhibitors nih.gov, Anticancer agents |

| Benzimidazole Ring (C4, C6, C7) | Halogenation, Nitration, Friedel-Crafts reactions | Modify electronic properties and steric bulk | Drug discovery, Materials science |

Elucidation of Novel Biological Mechanisms at the Molecular Level

While the broader class of benzimidazoles is known for diverse biological activities, the specific molecular mechanisms of this compound are largely unexplored. Future research should aim to unravel its precise interactions with biological systems.

Proton-Coupled Electron Transfer (PCET) Mimicry: Benzimidazole-phenol constructs are effective models for the TyrosineZ-Histidine190 (TyrZ-His190) pair in Photosystem II, which is crucial for water oxidation in photosynthesis. osti.govresearchgate.net Investigating the PCET properties of this compound and its derivatives could provide fundamental insights into biological energy transduction and guide the design of artificial photosynthetic systems. researchgate.netresearchgate.net The amino group could further modulate these properties.